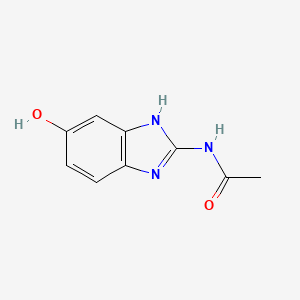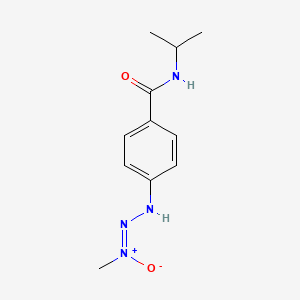
4-(3-Hydroxy-3-methyl-1-triazeno)-N-isopropyl-benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
p-(3-Hydroxy-3-methyl-1-triazeno)-N-isopropylbenzamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a triazeno group attached to a benzamide backbone, which imparts distinct chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of p-(3-Hydroxy-3-methyl-1-triazeno)-N-isopropylbenzamide typically involves the reaction of an appropriate benzamide derivative with a triazeno precursor. The reaction conditions often require controlled temperatures and specific catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of p-(3-Hydroxy-3-methyl-1-triazeno)-N-isopropylbenzamide may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for further applications.
Análisis De Reacciones Químicas
Types of Reactions
p-(3-Hydroxy-3-methyl-1-triazeno)-N-isopropylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its reactivity and properties.
Reduction: Reduction reactions can convert the triazeno group into other functional groups, potentially leading to new derivatives.
Substitution: The benzamide moiety can participate in substitution reactions, where different substituents can be introduced to modify the compound’s characteristics.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce new functional groups, leading to a diverse range of compounds.
Aplicaciones Científicas De Investigación
p-(3-Hydroxy-3-methyl-1-triazeno)-N-isopropylbenzamide has several scientific research applications, including:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a valuable tool in biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: The compound’s reactivity and stability make it suitable for use in various industrial processes, including the production of specialty chemicals.
Mecanismo De Acción
The mechanism by which p-(3-Hydroxy-3-methyl-1-triazeno)-N-isopropylbenzamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The triazeno group can form covalent bonds with specific amino acid residues, altering the function of the target protein. This interaction can trigger a cascade of biochemical events, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- p-(3-Hydroxy-3-methyl-1-triazeno)benzoic acid
- p-(3-Hydroxy-3-methyl-1-triazeno)benzamide
- p-(3-Hydroxy-3-methyl-1-triazeno)-N-methylbenzamide
Uniqueness
Compared to these similar compounds, p-(3-Hydroxy-3-methyl-1-triazeno)-N-isopropylbenzamide stands out due to its unique isopropyl group, which can influence its solubility, reactivity, and interaction with biological targets. This distinct feature may enhance its suitability for specific applications, making it a compound of interest in various research and industrial contexts.
Propiedades
Número CAS |
41596-24-1 |
|---|---|
Fórmula molecular |
C11H16N4O2 |
Peso molecular |
236.27 g/mol |
Nombre IUPAC |
(Z)-methyl-oxido-[[4-(propan-2-ylcarbamoyl)phenyl]hydrazinylidene]azanium |
InChI |
InChI=1S/C11H16N4O2/c1-8(2)12-11(16)9-4-6-10(7-5-9)13-14-15(3)17/h4-8,13H,1-3H3,(H,12,16)/b15-14- |
Clave InChI |
BWROVADFQQAOMV-PFONDFGASA-N |
SMILES isomérico |
CC(C)NC(=O)C1=CC=C(C=C1)N/N=[N+](/C)\[O-] |
SMILES canónico |
CC(C)NC(=O)C1=CC=C(C=C1)NN=[N+](C)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


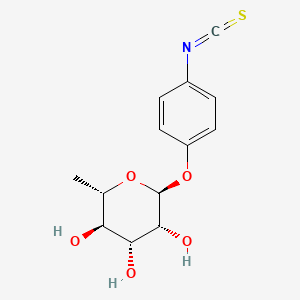
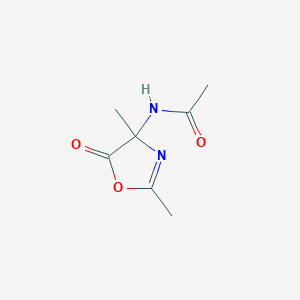
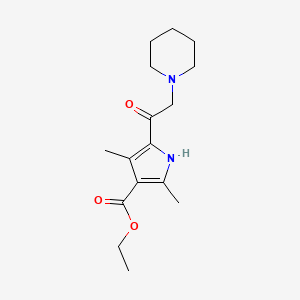

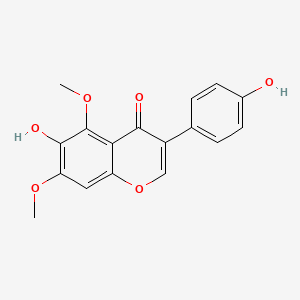
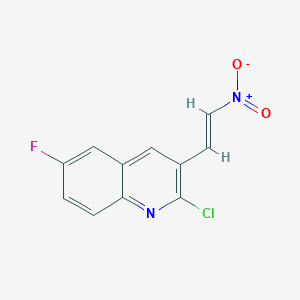
![2-Oxobicyclo[2.2.1]heptane-1-sulfonamide](/img/structure/B13817257.png)
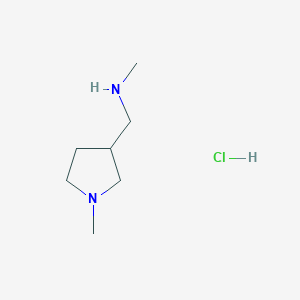
![(2S)-2-[[(2R)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanoyl]amino]propanoic acid](/img/structure/B13817263.png)
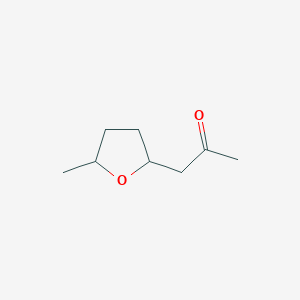
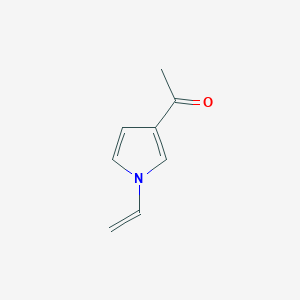
![2,7-Diphenyl[1]benzothieno[3,2-b][1]benzothiophene (purified by sublimation)](/img/structure/B13817298.png)
